molecular formula C18H13Cl2F3N2O2 B11934105 H2-Gamendazole

H2-Gamendazole

Cat. No.: B11934105
M. Wt: 417.2 g/mol
InChI Key: OMVYOEVUBVQVKZ-UHFFFAOYSA-N
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Description

H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.

Scientific Research Applications

H2-Gamendazole has several scientific research applications:

Mechanism of Action

H2-Gamendazole exerts its effects by targeting specific molecular pathways:

    Molecular Targets: The compound binds to heat shock protein 90 (HSP90) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).

    Pathways Involved: By binding to these proteins, this compound disrupts their function, leading to the degradation of client proteins such as AKT1 and ERBB2. .

Comparison with Similar Compounds

    Gamendazole: The parent compound from which H2-Gamendazole is derived.

    Lonidamine: An indazole carboxylic acid with similar structural features.

    Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.

Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H13Cl2F3N2O2

Molecular Weight

417.2 g/mol

IUPAC Name

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid

InChI

InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27)

InChI Key

OMVYOEVUBVQVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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